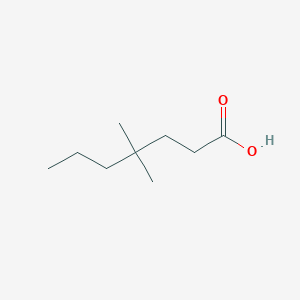

4,4-Dimethylheptanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50902-80-2 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4,4-dimethylheptanoic acid |

InChI |

InChI=1S/C9H18O2/c1-4-6-9(2,3)7-5-8(10)11/h4-7H2,1-3H3,(H,10,11) |

InChI Key |

YJUJGBZYQJQTFX-UHFFFAOYSA-N |

SMILES |

CCCC(C)(C)CCC(=O)O |

Canonical SMILES |

CCCC(C)(C)CCC(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of 4,4 Dimethylheptanoic Acid and Its Structural Analogs

Biochemical Pathways and Metabolic Fate

The metabolism of 4,4-dimethylheptanoic acid and its structural analogs, collectively known as branched-chain fatty acids (BCFAs), involves complex biochemical pathways that are distinct from their straight-chain counterparts. These pathways are crucial for understanding their physiological roles and potential therapeutic applications.

In vivo studies on branched-chain heptanoic acids have provided foundational knowledge on their metabolic fate. Early research on structural analogs, such as 2,4-dimethylheptanoic acid, revealed that these molecules undergo omega-oxidation as a significant metabolic route. mit.edu This process involves the hydroxylation of the terminal methyl group, followed by subsequent oxidation to a carboxylic acid, forming a dicarboxylic acid that can be further metabolized or excreted.

In studies using rats, the metabolism of [2-Me-14C]2,4-dimethylheptanoic acid was investigated, identifying urinary metabolites that confirmed the occurrence of omega-oxidation. mit.edu The branching of the fatty acid chain, particularly the presence of methyl groups, can hinder the more common beta-oxidation pathway, making alternative routes like omega-oxidation more prominent. The position of the methyl groups significantly influences the metabolic pathway. For instance, the quaternary carbon at the 4-position in this compound presents a steric block to beta-oxidation at that site.

Metabolic flux analysis in fibroblasts has shown that branched-chain amino acids (BCAAs) like isoleucine are major precursors for the intracellular propionyl-CoA pool, but odd-chain fatty acids such as heptanoic acid are also efficiently converted to propionate. nih.gov This highlights the integration of BCFAs into central carbon metabolism.

Branched-chain fatty acids are increasingly recognized for their anaplerotic potential, which is the ability to replenish intermediates of the tricarboxylic acid (TCA) cycle. This is particularly relevant in metabolic disorders where energy production is compromised. The catabolism of odd-chain and certain branched-chain fatty acids yields propionyl-CoA, which is subsequently converted to succinyl-CoA, a key TCA cycle intermediate. physiology.org

Comparative studies have been conducted to evaluate the anaplerotic efficacy of various BCFAs against the straight-chain heptanoic acid (C7), the active metabolite of triheptanoin, a therapeutic agent for fatty acid oxidation (FAO) disorders. nih.govnih.gov In fibroblasts from patients with various FAO disorders, including very long-chain acyl-CoA dehydrogenase (VLCAD) and trifunctional protein (TFP) deficiencies, treatment with medium branched-chain fatty acids led to an improved profile of TCA cycle intermediates compared to C7. nih.gov

Specifically, compounds like 2,6-dimethylheptanoic acid (dMC7) and 6-amino-2,4-dimethylheptanoic acid (AdMC7) demonstrated superior effects in increasing the intracellular levels of key metabolites such as malate, succinate, and glutamate (B1630785). nih.gov This suggests that the branched structure may optimize delivery and/or metabolism for anaplerosis in specific tissues or disease states. The metabolism of these compounds can bypass the enzymatic chokepoints present in certain FAO disorders. nih.govnih.gov

Table 1: Comparative Effects of Branched-Chain Heptanoic Acids on TCA Cycle Intermediates in VLCAD-Deficient Fibroblasts

| Compound | Effect on Succinate Levels | Effect on Malate Levels | Effect on Glutamate Levels | Primary Anaplerotic Product |

|---|---|---|---|---|

| Heptanoic Acid (C7) | Baseline Increase | Baseline Increase | Baseline Increase | Propionyl-CoA |

| 2,6-Dimethylheptanoic Acid (dMC7) | Significant Increase vs. C7 | Significant Increase vs. C7 | Significant Increase vs. C7 | Propionyl-CoA, Acetyl-CoA |

| 6-Amino-2,4-dimethylheptanoic Acid (AdMC7) | Higher Increase vs. C7 | Consistently Higher vs. C7 | Consistently Higher vs. C7 | Propionyl-CoA, Acetyl-CoA |

| 4,8-Dimethylnonanoic Acid (dMC9) | Improved Profile vs. C7 | Improved Profile vs. C7 | Improved Profile vs. C7 | Propionyl-CoA, Acetyl-CoA |

Data synthesized from comparative metabolic studies. nih.gov

The metabolism of this compound and its analogs is governed by specific enzymatic interactions and cellular regulatory mechanisms. A crucial first step for their metabolism is the activation to their corresponding coenzyme A (CoA) thioesters, a reaction catalyzed by acyl-CoA synthetases (ACSs). acs.org This activation is a prerequisite for their entry into catabolic pathways like β-oxidation or for their incorporation into complex lipids.

The branched structure of these fatty acids influences their interaction with metabolic enzymes. For example, different acyl-CoA dehydrogenases (ACADs), which catalyze the first step of β-oxidation, show varying specificities for branched-chain acyl-CoAs. nih.gov The presence of methyl branches can necessitate the involvement of specialized enzymes to handle the resulting metabolites.

Beyond direct metabolism, BCFAs act as regulatory molecules. In the bacterium Staphylococcus aureus, BCFAs incorporated into the cell membrane can allosterically regulate the activity of membrane-bound sensor kinases, such as the SaeS protein of the SaeRS two-component system. asm.orgnih.gov This system controls the expression of virulence factors, linking lipid metabolism directly to pathogenesis. The composition of BCFAs in the membrane modulates the phosphorylation state and stability of the response regulator SaeR, demonstrating a novel layer of post-transcriptional regulation. asm.orgnih.gov In hepatocytes, different BCFAs have been shown to have opposing effects on the expression of genes related to fatty acid synthesis (FASN) and inflammation (CRP, IL-6). nih.gov

Table 2: Key Enzymes and Regulatory Proteins Interacting with Branched-Chain Fatty Acids

| Enzyme/Protein | Function | Interaction with BCFAs |

|---|---|---|

| Acyl-CoA Synthetases (ACSs) | Fatty acid activation (forms acyl-CoA) | Catalyzes the formation of branched-chain acyl-CoA thioesters. acs.org |

| Acyl-CoA Dehydrogenases (ACADs) | First step of β-oxidation | Exhibit substrate specificity for different branched-chain acyl-CoAs. nih.gov |

| Carnitine Octanoyltransferase | Mitochondrial transport | Facilitates the conversion of BCFAs into acylcarnitines for transport. nih.gov |

| SaeS (Sensor Kinase) | Bacterial signal transduction | Activity is allosterically modulated by BCFA composition in the cell membrane. asm.orgnih.gov |

| Cytochrome P450 Enzymes (CYPs) | Oxidative metabolism | Catalyze omega-hydroxylation of branched-chain fatty acids. mit.edu |

Branched-chain fatty acids, or their precursors, serve as essential building blocks in the biosynthesis of more complex natural products, notably polyketides. The biosynthesis of BCFAs often starts from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.govfrontiersin.org These amino acids are converted to their corresponding α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA). wikipedia.org

These branched primers can initiate fatty acid synthesis, leading to the formation of BCFAs. wikipedia.orgfrontiersin.org Subsequently, these BCFAs or their activated forms can be utilized as extender units in polyketide synthesis. Polyketide synthases (PKSs) are large, multi-enzyme complexes that build complex carbon skeletons in an assembly-line fashion.

A clear example of this role is in the biosynthesis of the macrolide antibiotic erythromycin (B1671065). A mutant strain of the producing bacterium, Saccharopolyspora erythraea, was found to accumulate 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactone. arkat-usa.org This molecule is a triketide product, representing an early intermediate in the formation of the complex erythromycin macrolactone ring, and its structure confirms the incorporation of branched units derived from propionyl-CoA and methylmalonyl-CoA. The synthesis and availability of such intermediates are crucial for studying the mechanisms of polyketide synthases. arkat-usa.orgutexas.edu

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is largely dictated by the carboxylic acid functional group, though its reactivity is modulated by the branched alkyl chain.

The carboxylic acid group (-COOH) exhibits dual reactivity, acting as both a nucleophile and an electrophile under different conditions.

Electrophilic Reactivity : The carbonyl carbon of the carboxylic acid is electrophilic due to the electron-withdrawing effect of the two oxygen atoms. msu.edu This electrophilicity is central to nucleophilic acyl substitution reactions. However, the hydroxyl group is a poor leaving group. Therefore, reactions often require acid catalysis to protonate the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and makes the hydroxyl group a better leaving group (water). msu.edu A key biological transformation that increases electrophilicity is the conversion to an acyl-CoA thioester. Acyl-CoA thioesters are significantly more reactive than the free carboxylic acid and are susceptible to non-enzymatic attack by biological nucleophiles, which can lead to the formation of protein adducts. acs.orgresearchgate.net

Nucleophilic Reactivity : The oxygen atoms of the carboxylic acid possess lone pairs of electrons, making them nucleophilic. The carbonyl oxygen is typically the initial site of protonation in acid-catalyzed reactions. saskoer.ca The hydroxyl oxygen can also act as a nucleophile, for example, in substitution reactions where the carboxylic acid is first deprotonated to form the more nucleophilic carboxylate anion. msu.edu

The gem-dimethyl group at the C4 position in this compound does not directly participate in the reactions of the carboxylic acid moiety but can exert steric hindrance, potentially slowing down reactions that require nucleophilic attack at or near the carbonyl group compared to its linear analogs.

Regioselective Oxidation and Reduction Reactions

The controlled, site-selective functionalization of aliphatic chains, such as that in this compound, is a significant challenge in synthetic chemistry. Research into regioselective oxidation and reduction reactions often utilizes structural analogs to develop and understand methodologies that could be applied to complex fatty acids.

Regioselective Oxidation:

The oxidation of unactivated C–H bonds in fatty acids can be achieved with high regioselectivity using specific catalytic systems. Manganese-catalyzed reactions, for instance, have demonstrated the ability to directly convert linear fatty acids into γ-lactones through selective C–H oxidation. acs.org This process typically utilizes hydrogen peroxide as an environmentally benign oxidant. acs.org In these reactions, the catalyst exhibits a strong preference for oxidizing the γ-position (C4) of the fatty acid, leading to the formation of a five-membered lactone ring. Remarkably, by altering the reaction conditions, the selectivity can sometimes be shifted to other positions, such as the δ-position to form δ-lactones. acs.org For example, in the oxidation of hexanoic acid, a close structural analog, γ-lactones can be produced in yields of 60-90%, while manipulation of the conditions can divert the reaction to form δ-caprolactone. acs.org

| Catalyst System | Oxidant | Substrate Type | Primary Product | Reported Yield |

| Manganese(II) complexes with bis-amino-bis-pyridine ligands | Hydrogen Peroxide (H₂O₂) | Linear fatty acids (C5-C16) | γ-Lactones | 60-90% acs.org |

| Manganese(II) complexes with bis-amino-bis-pyridine ligands | Hydrogen Peroxide (H₂O₂) | Hexanoic acid | δ-Caprolactone | Up to 67% acs.org |

Regioselective Reduction:

The regioselectivity of reduction reactions, particularly of functional groups like acetals, can be controlled by the choice of reducing agent and additives. Mechanistic studies on model systems reveal that the regioselectivity of borane (B79455) reductions of cyclic acetals is highly dependent on the nature of the borane reagent. acs.org For instance, when BH₃·NMe₃ is activated by a Lewis acid, the borane becomes the most electrophilic species and associates with the more electron-rich oxygen of the acetal, directing the site of reduction. acs.org Conversely, with a non-activated reagent like BH₃·THF, the Lewis acid itself directs the regioselectivity, often resulting in the opposite outcome. acs.org These principles of directing reduction via electronic and steric control are fundamental for achieving regioselectivity in complex molecules containing multiple potential reaction sites.

Stereochemical Control in Chemical Transformations

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of complex molecules with multiple chiral centers, such as derivatives of this compound. Research in this area often focuses on diastereoselective and enantioselective transformations.

In the enzymatic synthesis of analogs like 2,4-dimethylhexanoic acid by polyketide synthases, the stereochemistry is meticulously controlled by the enzyme's domains. nih.gov For example, the incubation of a 2-methyl-3-ketobutyryl diketide bound to an acyl carrier protein (ACP) with the NANS module 2 enzyme and NADPH resulted in a mixture of (2S,4R)-2,4-dimethylhexanoic acid and its (2S,4S)-diastereomer. nih.gov This demonstrates that while the enzymatic process is highly controlled, minor variations in substrate processing can lead to a loss of complete stereospecificity. The identity and stereochemistry of these products were confirmed through chiral gas chromatography-mass spectrometry (GC-MS) of their methyl esters. nih.gov

In non-enzymatic synthesis, stereochemical outcomes can be directed by chiral auxiliaries or reagents. The synthesis of 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactone, a highly substituted analog, was achieved with control over all chiral centers. arkat-usa.orgresearchgate.net Key steps included the radical-mediated opening of a chiral trisubstituted epoxy alcohol, followed by a diastereoselective reduction of the resulting olefinic diol to establish the desired stereochemistry. arkat-usa.orgresearchgate.net

| Reaction / Process | Key Reagents / Method | Product(s) | Stereochemical Outcome |

| Enzymatic Reduction & Dehydration | NANS module 2+TE, NADPH | (2S,4R)- and (2S,4S)-2,4-dimethylhexanoic acid | Diastereomeric mixture (5:3 ratio) nih.gov |

| Radical-mediated epoxide opening | cp₂TiCl | Olefinic diol intermediate | anti-Markovnikov opening arkat-usa.orgresearchgate.net |

| Diastereoselective Reduction | Not specified | 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactone | Controlled formation of all chiral centers arkat-usa.orgresearchgate.net |

Theoretical and Computational Chemistry Studies

Quantum-Chemical Investigations of Reaction Energetics and Transition States

Quantum-chemical methods are powerful tools for elucidating reaction mechanisms, energetics, and the structures of transient species that are difficult to observe experimentally. Density Functional Theory (DFT) is a commonly employed method to study complex organic reactions. bris.ac.ukrug.nl

These computational approaches can calculate the free energy profiles of reaction pathways, identifying the rate-determining steps and the structures of transition states. rsc.org For instance, DFT calculations can be used to model the C-C bond-forming step in aldol (B89426) reactions, revealing how different catalysts influence the stereoselectivity of the reaction. acs.org Hybrid DFT methods, which are computationally intensive, are often applied to a "cluster model" of a reaction site (e.g., an enzyme's active site), where the immediate environment is treated with high-level quantum mechanics while the rest of the system is approximated. rug.nl This allows for the rationalization of mutation effects and the detailed study of reaction mechanisms. rug.nl

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Rationalizing stereoselectivity in aldol reactions | Transition state structures of the C-C bond-forming step acs.org |

| DFT (B3LYP/6-311+G(2d,2p)/SMD) | Calculating reaction pathways | Bond dissociation energies, free energy profiles rsc.org |

| Hybrid DFT (Cluster Approach) | Studying enzyme reaction mechanisms | Rationalization of mutation effects, transition state energies rug.nl |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with other molecules like proteins or solvents. acs.orgethz.ch These simulations model the movement of atoms over time, allowing for the analysis of stable conformations and binding modes.

In the context of fatty acids and their analogs, MD simulations are used to predict how these ligands interact with proteins. ethz.chacs.org For example, docking simulations combined with MD can predict the binding poses and affinities of perfluorinated alkyl acids (PFAAs) within the binding pockets of proteins like human serum albumin (HSA) and liver fatty acid binding protein (L-FABP). ethz.chacs.org Such simulations can successfully predict bound conformations with reasonable accuracy (RMSD < 2 Å) when compared to experimental crystal structures. acs.org These studies are crucial for understanding the molecular basis of bioaccumulation and transport. ethz.ch

| Simulation Type | System Studied | Purpose | Key Finding |

| Molecular Docking (Autodock Vina) | Perfluorooctanesulfonic acid (PFOS) and Human Serum Albumin (HSA) | Predict bound conformation and affinity | Docking poses showed close agreement with experimental crystal structures ethz.chacs.org |

| Molecular Dynamics (MD) | Cation/π complexes in different solvents | Evaluate the stability of non-covalent interactions | Revealed the influence of counterions and solvent on interaction strength acs.org |

| Molecular Docking | PFAAs and Liver Fatty Acid Binding Protein (L-FABP) | Complement fluorescence displacement assays | Showed that PFAAs with more than 11 carbons fit poorly in the binding pocket, consistent with experimental data ethz.ch |

Predictive Modeling of Structure-Reactivity Relationships

Predictive modeling aims to establish quantitative relationships between a molecule's structure and its chemical reactivity or biological activity. These models can accelerate the discovery and optimization of molecules for specific applications.

Machine learning is an emerging tool for predicting enzyme function based on protein sequence. Models have been developed to predict the substrate specificity of enzymes in the OleA family of thiolases, which catalyze carbon-carbon bond formation. oup.com By screening a library of enzymes against diverse substrates, these models can identify which enzymes are likely to be active on a given carboxylic acid, guiding synthetic biology efforts. oup.com

In another approach, structure-guided mutagenesis combined with computational modeling can be used to alter and predict the regioselectivity of enzymes. Studies on the CYP109 family of enzymes, which hydroxylate steroids and fatty acids, have shown that mutating specific amino acids in the active site can switch the preferred position of oxidation. mdpi.com For example, analysis of the CYP109B4 active site identified key residues that, when mutated, shifted the enzyme's regioselectivity for testosterone (B1683101) hydroxylation. mdpi.com Such predictive understanding is fundamental for engineering enzymes with novel catalytic functions. mdpi.com

| Modeling Approach | System | Predicted Property | Application |

| Machine Learning | OleA Thiolase Family | Substrate specificity | Guiding enzyme selection for synthetic biology oup.com |

| Structure-Guided Mutagenesis & Modeling | CYP109B4 Enzyme | Regioselectivity of hydroxylation | Engineering P450 enzymes for specific steroid synthesis mdpi.com |

| Molecular Docking & QSAR | Per- and Polyfluorinated Alkyl Substances (PFAS) | Protein binding strength and biological half-life | Screening for bioaccumulative potential ethz.ch |

Analytical Methodologies for the Characterization and Quantification of 4,4 Dimethylheptanoic Acid and Its Derivatives

Advanced Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone for the analysis of 4,4-dimethylheptanoic acid, enabling its separation from complex matrices. Gas chromatography and high-performance liquid chromatography are the principal methods utilized, each with specific advantages for analyzing this branched-chain carboxylic acid and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. academicjournals.org Due to the low volatility of carboxylic acids, this compound requires derivatization to a more volatile form prior to GC-MS analysis. d-nb.info This process enhances its thermal stability and chromatographic behavior. researchgate.net The coupling of GC with a mass spectrometer allows for both the separation of the analyte from a mixture and its definitive identification based on its mass spectrum.

The analysis of branched-chain fatty acids, including structural isomers, is a common application of GC-MS. researchgate.net For instance, a method for the simultaneous quantification of straight-chain and branched-chain short-chain fatty acids has been developed using GC-MS, highlighting its capability to resolve complex mixtures. nih.gov The general principle involves the separation of the derivatized analytes on a capillary column, followed by ionization and detection by the mass spectrometer. The choice of the GC column is critical, with different columns offering varying levels of separation for isomeric compounds. For example, a study comparing DB-225ms and DB-5ms columns found that a tandem configuration of both provided the best separation for a range of short-chain fatty acids. nih.gov

| Parameter | Example Condition | Reference |

| Column | DB-225ms (30 m) hyphenated with DB-5ms (30 m) | nih.gov |

| Injector Temperature | 220 °C | nih.gov |

| Carrier Gas | Helium | |

| Oven Program | Initial 80°C, ramped to 220°C | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Derivatization | Pentafluorobenzyl bromide (PFBBr) | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) and Related Techniques

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. nih.gov For carboxylic acids like this compound, HPLC offers the advantage of analysis without the need for derivatization, although derivatization can be used to enhance detection sensitivity. chromatographyonline.comchromatographyonline.com

Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of fatty acids. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is influenced by its hydrophobicity. For short-chain fatty acids, methods have been developed using aqueous-organic mobile phases, often with pH adjustment to ensure the analytes are in their desired protonation state for optimal separation. nih.gov The detection of underivatized fatty acids is often performed at low UV wavelengths, such as 210 nm. nih.gov

Ultra-high-performance liquid chromatography (UHPLC), a more recent advancement, utilizes smaller particle-sized columns to achieve faster separations and higher resolution. nih.gov UHPLC coupled with mass spectrometry (UHPLC-MS) is a powerful tool for the profiling of branched-chain fatty acids. nih.govresearchgate.net

| Parameter | Example Condition | Reference |

| Column | C18 or other reversed-phase columns | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/water with acid modifier (e.g., formic acid) | chromatographyonline.com |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | nih.govacs.org |

| Flow Rate | Typically 0.5 - 2.0 mL/min | chromatographyonline.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds. sielc.comchromatographyonline.com This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. nih.gov HILIC can be an effective method for the analysis of carboxylic acids, offering an alternative to reversed-phase chromatography, especially for more polar analytes. nih.govresearchgate.net

The retention mechanism in HILIC is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase. chromatographyonline.com The ability to separate isobaric compounds is a significant advantage of HILIC-MS methods. nih.gov The selection of the stationary phase, such as an amide or zwitterionic column, and the mobile phase pH are critical parameters for optimizing the separation of carboxylic acids. sielc.comnih.gov

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a key step in the analysis of this compound, particularly for GC-MS, to increase volatility and improve chromatographic performance. For HPLC, derivatization can be employed to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection.

Esterification and Silylation for GC-MS Compatibility

To make this compound amenable to GC-MS analysis, its carboxylic acid group must be converted into a less polar and more volatile ester or silyl (B83357) ester. d-nb.inforesearchgate.net

Esterification involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester. researchgate.net A variety of esterification agents can be used, such as benzyl (B1604629) chloroformate (BCF) or 4-t-butylbenzyl bromide. d-nb.infobevital.no For example, the derivatization of 2,2-dimethylhexanoic acid, a structural isomer of a related compound, has been reported using 4-t-butylbenzyl bromide. d-nb.info Another common method is the formation of methyl esters.

Silylation is another widely used derivatization technique where the active hydrogen of the carboxylic acid group is replaced by a silyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net This process significantly reduces the polarity and increases the volatility of the analyte. researchgate.net

| Derivatization Method | Reagent | Derivative Formed | Reference |

| Esterification | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | researchgate.netnih.gov |

| Esterification | 4-t-Butylbenzyl bromide | 4-t-Butylbenzyl ester | d-nb.info |

| Esterification | Benzyl chloroformate (BCF) | Benzyl ester | bevital.no |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester |

Chiral Derivatization for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, distinguishing between its enantiomers is important in various contexts. Chiral derivatization is a strategy used to separate enantiomers on a non-chiral chromatographic column. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like GC or HPLC. aocs.org

For the analysis of chiral carboxylic acids, various chiral reagents are available. science.gov The choice of the CDA is crucial for achieving good separation of the resulting diastereomers. After separation, the relative peak areas of the diastereomers can be used to determine the enantiomeric excess (ee) of the original sample. While direct chiral chromatography on a chiral stationary phase is often preferred, chiral derivatization remains a valuable tool, especially when a suitable chiral column is not available. aocs.org

Advanced Reagents and Conditions for Specific Functional Groups

The analysis of carboxylic acids like this compound, particularly by gas chromatography (GC), often necessitates derivatization to increase volatility and improve chromatographic performance. d-nb.infocolostate.edu This involves converting the polar carboxyl group into a less polar ester or other derivative.

Common derivatization strategies include:

Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl group. lmaleidykla.lt Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective and can often be used at room temperature, with the reaction being almost instantaneous. lmaleidykla.lt The byproducts of silylation with BSTFA are volatile, which minimizes chromatographic interference. lmaleidykla.lt

Alkylation: This involves converting the carboxylic acid into an ester. colostate.edu Methylation is a common form of alkylation. colostate.edu More advanced reagents like 4-t-butylbenzyl bromide have been used to create 4-t-butylbenzyl esters, which produce intense characteristic ions in mass spectrometry, aiding in sensitive detection. d-nb.info Another approach involves using diphenyl diazomethane (B1218177), which offers rapid derivatization (less than one minute). acs.orgnih.gov

The choice of reagent and reaction conditions depends on the specific analytical requirements and the matrix in which the acid is present. For instance, in complex biological matrices, derivatization is essential to overcome the non-volatile nature of the acid.

Table 1: Comparison of Derivatization Reagents for Carboxylic Acids

| Derivatization Reagent | Derivative Formed | Key Advantages | Typical Conditions |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Rapid reaction at room temperature, volatile byproducts. lmaleidykla.lt | Often performed in a solvent like dimethylformamide (DMF). lmaleidykla.lt |

| 4-t-butylbenzyl bromide | 4-t-butylbenzyl ester | Produces intense and characteristic [M-15]⁺ ions in MS. d-nb.info | Phase-transfer reaction conditions, can be optimized with microwave assistance. d-nb.info |

| Diphenyl diazomethane | Diphenylmethyl ester | Very rapid reaction, clean with N₂ as the only byproduct. acs.orgnih.gov | Immediate upon mixing with the reagent. acs.orgnih.gov |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules. aocs.orgnih.gov Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of the hydrogen and carbon atoms within the this compound molecule. aocs.orgmagritek.com

In the ¹H NMR spectrum, characteristic signals would be expected for the methyl protons, the methylene (B1212753) (CH₂) groups at different positions along the carbon chain, and the acidic proton of the carboxyl group. magritek.com The chemical shifts and splitting patterns of these signals confirm the connectivity of the atoms. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the quaternary carbon at the 4-position, the carbonyl carbon, and the various methyl and methylene carbons. magritek.comcsic.es The chemical shifts in NMR are sensitive to the molecular structure, and data for similar branched-chain fatty acids can be used for comparison and confirmation. aocs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~12.0 (s, 1H) | ~180 |

| C2 (-CH₂COOH) | ~2.2 (t, 2H) | ~35 |

| C3 (-CH₂C(CH₃)₂) | ~1.5 (t, 2H) | ~45 |

| C4 (-C(CH₃)₂) | - | ~33 |

| C4-CH₃ | ~0.9 (s, 6H) | ~25 |

| C5 (-CH₂CH₂CH₃) | ~1.2 (m, 2H) | ~40 |

| C6 (-CH₂CH₃) | ~1.2 (m, 2H) | ~17 |

| C7 (-CH₃) | ~0.9 (t, 3H) | ~14 |

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. chemguide.co.uklibretexts.org When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a powerful tool for both identification and quantification. lmaleidykla.ltcsic.es

In electron ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺). chemguide.co.uk For this compound (C₉H₁₈O₂), the molecular ion would have a mass-to-charge ratio (m/z) of 158.24. nih.gov The molecular ion can then fragment in predictable ways. chemguide.co.uk Common fragmentations for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45). libretexts.org The fragmentation pattern of alkanes often shows clusters of peaks 14 mass units apart, corresponding to the loss of CH₂ groups. libretexts.org

Electrospray ionization (ESI-MS) is a softer ionization technique often used with LC-MS. nih.gov It typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. openagrar.de Tandem mass spectrometry (MS/MS) can be used to fragment these ions further to obtain more structural information. openagrar.de

Quantification in Diverse Research Matrices

The accurate measurement of this compound concentrations in various samples is critical for many research applications.

Quantifying branched-chain fatty acids like this compound in biological samples such as plasma, serum, or tissues presents analytical challenges due to the complexity of the matrix. researchgate.netacs.org Method development typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high selectivity and sensitivity. researchgate.netspringernature.com

A typical workflow includes:

Sample Preparation: This often involves protein precipitation to remove larger molecules, followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the fatty acids from other components. nih.govresearchgate.net

Derivatization: As mentioned previously, derivatization may be necessary to improve chromatographic and detection characteristics. springernature.com

LC-MS/MS Analysis: The extract is injected into an LC system for separation, often using a C18 or other suitable column, followed by detection with a tandem mass spectrometer. mdpi.commdpi.com Multiple reaction monitoring (MRM) is frequently used for quantification, providing high specificity by monitoring a specific fragmentation of the parent ion. springernature.com

Method Validation: The analytical method must be validated to ensure its accuracy and reliability. This includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and matrix effects, often following guidelines from regulatory bodies. researchgate.netmdpi.com The use of isotopically labeled internal standards is crucial for accurate quantification. mdpi.com

The detection of this compound at trace levels in environmental samples (e.g., water, soil) or in synthetic reaction mixtures requires highly sensitive analytical methods. d-nb.info

For environmental matrices , the primary challenge is the low concentration of the analyte and the presence of numerous interfering compounds. d-nb.infouib.no Sample preparation is key and often involves pre-concentration steps like solid-phase extraction (SPE). nih.gov Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose, especially after derivatization to enhance volatility and sensitivity. d-nb.info

In synthetic matrices , the goal is often to monitor the progress of a chemical reaction or to determine the purity of the final product. Here, the concentration of this compound may be much higher than in environmental samples. Techniques like GC-FID (Flame Ionization Detection) or LC-UV can be suitable for routine analysis, while GC-MS or LC-MS would be used for more detailed characterization and identification of byproducts. dtic.mil

Table 3: Analytical Parameters for Quantification of Carboxylic Acids in Different Matrices

| Parameter | Biological Samples | Environmental Samples | Synthetic Mixtures |

| Typical Technique | LC-MS/MS researchgate.netmdpi.com | GC-MS after derivatization d-nb.info | GC-FID, LC-UV, GC-MS |

| Sample Preparation | Protein precipitation, SPE, LLE nih.govresearchgate.net | Solid-Phase Extraction (SPE) nih.gov | Dilution, filtration |

| Key Challenges | Matrix effects, low concentrations acs.org | Very low concentrations, interferences d-nb.info | High concentrations, separation from similar compounds |

| Validation | Rigorous validation of linearity, accuracy, precision, etc. researchgate.netmdpi.com | Determination of LOD, LOQ, recovery nih.gov | Purity assessment, quantification of major components |

Environmental Chemistry and Transformation Studies of Branched Carboxylic Acids

Abiotic and Biotic Degradation Pathways of Branched Fatty Acids

The environmental degradation of fatty acids, including branched-chain variants, is primarily governed by microbial activity through processes like β-oxidation. mdpi.com In this pathway, fatty acids are broken down to produce acetyl-CoA. mdpi.com However, the structure of the fatty acid, particularly the presence and position of alkyl branches, significantly influences its susceptibility to microbial degradation. nih.govijcmas.com

Biotic degradation pathways are sensitive to molecular structure. While microorganisms can metabolize a range of branched-chain fatty acids (BCFAs), the complexity of the branching is a critical factor. nih.gov For instance, anaerobic microbial consortia found in river sediments have been shown to degrade BCFAs that contain tertiary carbon atoms through β-oxidation, followed by methanogenesis. nih.gov In contrast, the same consortia were unable to degrade BCFAs with quaternary carbon atoms. nih.gov The degree of branching, especially at the alpha or beta positions relative to the carboxyl group, can interfere with the enzymatic mechanisms of β-oxidation. nih.gov This structural resistance suggests that compounds like 4,4-dimethylheptanoic acid, which possesses a quaternary carbon at the C-4 position, would be recalcitrant to such biotic degradation pathways. nih.gov

Abiotic synthesis of fatty acids, such as through Fischer-Tropsch-type reactions, tends to produce a random assortment of structures, including various branched isomers. astrochem.org This contrasts with biotic synthesis, which typically yields more specific structural patterns, such as an excess of unbranched, even-numbered carbon chains. astrochem.orgfu-berlin.de Abiotic degradation processes for carboxylic acids can include autooxidation, though the rates and mechanisms are complex and not well understood. epa.gov

Table 5.1-1: Anaerobic Degradation of Branched Carboxylic Acids (BCAs) by River Sediment Consortium

| Carbon Structure | Degradation Potential | Degradation Pathway | Reference |

|---|---|---|---|

| Tertiary Carbon | Degradable | β-oxidation followed by methanogenesis | nih.gov |

| Quaternary Carbon | Not Degradable | β-oxidation mechanisms are interfered with | nih.gov |

Environmental Fate, Transport, and Persistence of Dimethylated Carboxylic Acids

The environmental fate of a chemical is determined by its transport properties and its persistence against degradation. For dimethylated carboxylic acids, particularly those with a quaternary carbon structure like this compound, persistence is a key concern. nih.gov Research on xenobiotic branched carboxylic acids (BCAs) has shown that those with quaternary carbons are resistant to microbial degradation in anaerobic sediments. nih.gov This resistance leads to their accumulation in sediment, which can significantly affect the natural cycling of organic carbon. nih.gov

The primary factor dictating the environmental fate of this compound is its inherent persistence. nih.gov Due to the stability conferred by the quaternary dimethyl substitution, which sterically hinders enzymatic attack, the compound is expected to have a long half-life, especially in anaerobic environments where microbial degradation is the principal removal mechanism. nih.govijcmas.com This persistence means that if released into the environment, it would likely accumulate rather than being readily transformed or removed. nih.gov

Table 5.2-1: Selected Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H18O2 | nih.gov |

| Molecular Weight | 158.24 g/mol | nih.gov |

| XLogP3 (Octanol-Water Partition Coefficient) | 2.9 | nih.gov |

Role in Microbial Metabolism and Xenobiotic Degradation Processes

Branched carboxylic acids (BCAs) that are discharged by industries are often considered xenobiotics, as they can be persistent in biological wastewater treatment systems and natural environments. nih.gov The defining characteristic that makes a compound like this compound a xenobiotic in this context is its structural resistance to microbial breakdown. nih.govijcmas.com The presence of a quaternary carbon atom interferes with the β-oxidation pathway, a fundamental process in fatty acid metabolism for many microorganisms. nih.gov This makes the compound recalcitrant and leads to its persistence. nih.goviipseries.org

In contrast, other BCFAs play integral roles in normal microbial metabolism. Many microorganisms synthesize monomethyl BCFAs, which are important components of their cell membranes and can be precursors in biofilm formation. mdpi.comasm.org These BCFAs are often derived from the metabolism of branched-chain amino acids such as valine, leucine, and isoleucine. mdpi.comnih.gov Furthermore, some anaerobic microbial communities can produce branched medium-chain fatty acids through the chain elongation of shorter branched acids like iso-butyrate. acs.org

However, the introduction of a xenobiotic BCA like this compound into a microbial community does not contribute to these metabolic processes and can be inhibitory. nih.govfrontiersin.org Its inability to be utilized as a carbon source, combined with its persistence, distinguishes it from naturally occurring, metabolizable BCFAs. nih.gov The study of such compounds is crucial for understanding the degradation limits of microbial communities and the environmental impact of industrially derived chemical pollutants. nih.gov

Research Applications and Broader Scientific Impact of 4,4 Dimethylheptanoic Acid Studies

Application as Chiral Building Blocks and Synthetic Intermediates in Organic Synthesis

While 4,4-dimethylheptanoic acid itself is achiral, the principles for constructing its characteristic gem-dimethyl quaternary center are central to the synthesis of numerous complex and chiral molecules. The gem-dimethyl motif is a common feature in a variety of natural products, and its stereocontrolled construction presents a significant synthetic challenge. researchgate.netnih.gov Therefore, methodologies developed for creating such structures are highly valuable.

Enantiomerically pure building blocks containing gem-dimethyl groups are crucial for synthesizing macrolide antibiotics and other polyketide natural products. arkat-usa.org For instance, the synthesis of a derivative, (3R,4S)-3-acetoxy-4-amino-2,2-dimethylheptanoic acid, highlights the challenge of stereoselectively constructing multiple chiral centers adjacent to a gem-dimethyl group. oup.com Strategies to create these motifs often involve sophisticated methods such as:

Photoenolization/Diels–Alder (PEDA) Reactions: This has been used to forge the core scaffold of gem-dimethyl-anthracenone, a pharmacophore present in several natural antibiotics. chinesechemsoc.org

Radical-Mediated Openings: Chiral trisubstituted epoxy alcohols can be opened to create key stereo-centers, a technique applied in the synthesis of substituted δ-lactones. arkat-usa.org

Nitrile Anion Alkylation: This process has been utilized to create quaternary cyanoesters, which are precursors to amino acids with gem-dimethyl substitution. researchgate.net

Asymmetric Building Blocks: Chiral auxiliaries, such as the 1,3-dithiane (B146892) 1-oxide (DITOX) group, have been successfully used to prepare enantiomerically pure (R)-(−)-2,6-dimethyl heptanoic acid, a structural isomer of this compound. researchgate.net

The synthesis of natural products containing gem-dimethylcyclobutane and cyclopropane (B1198618) rings further underscores the importance of controlling the stereochemistry around these quaternary centers. researchgate.netnih.govrsc.org These synthetic endeavors provide a toolbox of reactions that can be applied to the synthesis of complex derivatives of this compound for various research applications.

Contributions to the Understanding of Metabolic Disorders and Anaplerotic Strategies

Branched-chain fatty acids (BCFAs) and odd-chain fatty acids are increasingly recognized for their role in energy metabolism, particularly as anaplerotic agents. Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates, which is crucial for maintaining cellular energy homeostasis. researchgate.netnih.govresearchgate.net Fatty acids with an odd number of carbons or those that degrade to yield a propionyl-CoA fragment are effective anaplerotic substrates because propionyl-CoA can be converted to succinyl-CoA, a key TCA cycle intermediate. researchgate.netnews-medical.netwikipedia.org

Studies on structural isomers of this compound have demonstrated their potential as therapies for inherited mitochondrial fatty acid β-oxidation (FAO) disorders. In these conditions, the body's ability to metabolize long-chain fatty acids is impaired, leading to energy deficits. Medium branched-chain fatty acids (MBCFAs) are investigated as they are metabolized via pathways that can bypass the specific enzymatic defects. nih.govnih.gov

Research on fibroblasts from patients with disorders like very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency and carnitine palmitoyltransferase II (CPT II) deficiency has shown that treatment with certain dimethylated fatty acids improves the profile of TCA cycle intermediates. nih.govreddit.com

| Compound | Metabolic Disorder Model | Observed Effect on TCA Intermediates | Reference |

|---|---|---|---|

| 2,6-Dimethylheptanoic acid (dMC7) | VLCAD, LCHAD, TFP, CPT II Deficient Fibroblasts | Improved the profile of TCA cycle intermediates compared to heptanoic acid (C7). | nih.govreddit.com |

| 6-Amino-2,4-dimethylheptanoic acid (AdMC7) | VLCAD, LCHAD, TFP, CPT II Deficient Fibroblasts | Significantly increased intracellular propionate, succinate, malate, and glutamate (B1630785) levels compared to C7. | nih.govreddit.com |

| 4,8-Dimethylnonanoic acid (dMC9) | MCAD, VLCAD, LCHAD, TFP, CPT II Deficient Fibroblasts | Induced positive changes in cellular oxygen consumption and increased succinyl-CoA levels. | nih.govnih.govreddit.com |

These findings suggest that MBCFAs like this compound could serve as potent anaplerotic therapies. The branching structure is hypothesized to slow liver metabolism compared to straight-chain acids, potentially allowing for better distribution to tissues like muscle and heart that are heavily affected in FAO disorders. nih.gov

Insights into Natural Product Total Synthesis and Biosynthetic Mechanisms

The gem-dimethyl structural unit, a defining feature of this compound, is present in a wide array of natural products, often as part of a larger, complex architecture. researchgate.netnih.govwikipedia.org The study of these molecules provides a window into the biosynthetic machinery of organisms and presents formidable challenges for total synthesis.

For example, a common tricyclic gem-dimethyl-anthracenone substructure is shared by three families of potent natural antibiotics: anthrabenzoxocinones, fasamycins, and benastatins. chinesechemsoc.org Biosynthetic studies have revealed that a specific methyltransferase enzyme is responsible for creating the gem-dimethyl group, which plays a crucial role in preventing oxidative degradation and dimerization of the polyketide chain. chinesechemsoc.org Similarly, the cell envelope of Mycobacterium tuberculosis contains long-chain, multi-methyl-branched fatty acids that are vital to its structure and pathogenicity. ebi.ac.uk

The total synthesis of these natural products requires robust methods for installing the gem-dimethyl moiety. Chemists have developed various strategies, including intramolecular Diels-Alder reactions and MIRC (Michael-initiated ring closure) cyclopropanation, to construct these sterically hindered centers with high diastereoselectivity. rsc.org The successful synthesis of complex molecules like (+)-pedrolide and (−)-nardoaristolone B showcases the advanced strategies needed to forge gem-dimethylcyclopropane rings embedded within intricate molecular frameworks. rsc.org

Development of Structure-Activity Relationship (SAR) Models for Bioactive Compounds

The precise placement of methyl groups on a fatty acid or drug backbone can have a profound impact on biological activity. The gem-dimethyl group of this compound is a key pharmacophore whose influence is explored through structure-activity relationship (SAR) studies. These studies help in designing more potent and selective therapeutic agents.

For instance, SAR studies on derivatives of the marine-derived monoterpenoid penicimonoterpene revealed that modifications to the carboxylic acid group significantly influenced antibacterial activity against pathogens like Vibrio harveyi and Aeromonas hydrophila. mdpi.com Similarly, in the neurotoxic lipopeptides, hoiamides, which contain a 3-hydroxy-2,4-dimethyl-heptanoic acid fragment, modification of the alkyl side chain was found to drastically alter cytotoxicity and activity at voltage-gated sodium channels (VGSCs). scispace.com

| Compound Class | Structural Modification | Impact on Bioactivity | Reference |

|---|---|---|---|

| Penicimonoterpene Derivatives | Conversion of carboxylic acid to amides and esters. | Altered antibacterial potency, with some amide derivatives showing significant activity (MIC values 0.25-64 μg/mL). | mdpi.com |

| Hoiamides (Neurotoxins) | Esterification of a distal hydroxyl group on the dimethyl-heptanoic acid moiety. | Significantly decreased cytotoxicity, allowing for measurement of VGSC activation. | scispace.com |

| Pregabalin Analogues | Introduction of gem-dimethyl groups on the amino acid backbone. | Influenced binding to the α2-δ protein target and transport, creating distinct SAR profiles for different in vivo actions (anxiolytic, analgesic). | researchgate.net |

These studies demonstrate that the branched structure, including the gem-dimethyl arrangement, is not merely a passive scaffold but an active contributor to the molecule's interaction with biological targets.

Advancements in Specialty Chemical and Material Science Applications

Branched-chain fatty acids (BCFAs) possess distinct physical properties compared to their linear counterparts, making them valuable in specialty chemical and material science applications. The methyl branches disrupt crystal packing, which typically results in lower melting points and different viscosity characteristics. ontosight.ai

While specific industrial applications of this compound are not extensively documented, its structural isomers and other BCFAs are explored for various uses:

Lubricants and Surfactants: The unique structure of BCFAs makes them candidates for creating high-performance esters and surfactants. solubilityofthings.com

Cosmetics and Personal Care: Fatty acids are used as emollients in cosmetic formulations for skin hydration. The properties of BCFAs can be leveraged to create products with specific textures and stability. solubilityofthings.com

Polymers and Biodegradable Plastics: Derivatives of BCFAs, such as 2,6-dimethylheptanoic acid, are considered for use in the production of novel polymers and biodegradable plastics. ontosight.ai

The study of isomers like 2,4-dimethylhexanoic acid and 4,6-dimethyloctanoic acid for these applications provides a basis for the potential use of this compound in developing new materials with tailored properties. solubilityofthings.comontosight.ai

Future Research Directions and Emerging Trends in Branched Carboxylic Acid Research

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of branched carboxylic acids containing a chiral quaternary carbon—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic chemistry. For molecules like 4,4-dimethylheptanoic acid, creating a stereocenter at the C4 position requires precise control over the reaction to favor one enantiomer over the other. Future research is intensely focused on developing new catalytic systems that can achieve this with high efficiency and selectivity.

Recent breakthroughs have moved beyond classical methods, which often require harsh conditions and stoichiometric chiral auxiliaries. Modern approaches emphasize catalytic, enantioselective methods. For instance, copper-hydride (CuH)-catalyzed hydrocarboxylation of allenes has emerged as a powerful technique to create α-chiral carboxylic acids, including those with all-carbon quaternary centers. nih.govmit.eduorganic-chemistry.org This method uses a commercially available fluoroformate as the carboxylation agent and demonstrates high regioselectivity for the branched product. nih.govmit.eduorganic-chemistry.org Similarly, iridium-catalyzed allylic alkylation using masked acyl cyanide (MAC) reagents allows for the one-pot preparation of α-quaternary carboxylic acids and their derivatives with excellent enantioselectivity. nih.gov

Another promising avenue is the copper-catalyzed 1,4-addition of dialkylzinc reagents to specific acetate (B1210297) derivatives, which has successfully produced carboxylic acid derivatives with an all-carbon α-quaternary center in high yields. researchgate.net Data-driven approaches are also beginning to shape this field; machine learning is being used to rapidly optimize catalyst systems, such as the iridium/boron hybrid catalysts for the α-C-allylation of carboxylic acids, to achieve desired stereochemical outcomes. scispace.com

Table of Emerging Synthetic Methodologies

| Catalytic System | Key Features | Targeted Stereocenter |

|---|---|---|

| Copper-Hydride (CuH) Catalysis | Hydrocarboxylation of allenes, exclusive branched selectivity. nih.govmit.edu | Acyclic α-Quaternary nih.govmit.edu |

| Iridium Catalysis | Allylic alkylation with masked acyl cyanide (MAC) reagents. nih.gov | Allylic All-Carbon Quaternary nih.gov |

| Copper/Dialkylzinc Catalysis | 1,4-addition to aryl acetate derivatives. researchgate.net | All-Carbon α-Quaternary researchgate.net |

| Palladium/Boron Hybrid Catalysis | Asymmetric migratory α-C-allylation of allyl esters. scispace.com | α-Quaternary scispace.com |

These advanced strategies represent a shift towards more efficient, atom-economical, and scalable routes for producing complex chiral molecules like the enantiomers of this compound.

Integration of Omics Technologies for Comprehensive Metabolic Profiling

Understanding the biological relevance of branched carboxylic acids requires sensitive and comprehensive analytical methods. The integration of "omics" technologies, particularly metabolomics and lipidomics, is at the forefront of this endeavor. These technologies allow for the simultaneous measurement of hundreds to thousands of metabolites in biological samples, providing a detailed snapshot of metabolic states. mdpi.com

Targeted metabolomic profiling using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) is crucial for quantifying short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs) in complex biological matrices such as plasma, urine, and fecal samples. mdpi.comnih.gov For example, a targeted LC-MS/MS method has been developed to quantify 36 different fatty acids, including branched-chain variants, in just 10 μL of plasma. mdpi.com Such methods are vital for studying metabolic disorders where the levels of these acids are often dysregulated. ahajournals.orgdiabetesjournals.org

The study of branched-chain fatty acids (BCFAs) is increasingly linked to research in obesity, diabetes, and cardiovascular disease. ahajournals.orgdiabetesjournals.org Metabolomic studies have revealed that the plasma levels of BCFAs can change with diet and disease state, suggesting they may serve as important biomarkers. echemcom.com For instance, research has shown a positive correlation between monomethyl BCFA content and skeletal muscle insulin (B600854) sensitivity. echemcom.com The comprehensive data generated by omics platforms are essential for uncovering the metabolic pathways involving compounds like this compound and elucidating their physiological functions.

Miniaturization and Automation in Analytical Method Development

The demand for high-throughput analysis in clinical diagnostics and metabolic research has driven the trend toward miniaturization and automation of analytical methods for carboxylic acids. These advancements aim to reduce sample and reagent consumption, decrease analysis time, and improve reproducibility. mdpi.com

Miniaturization is exemplified by the development of "lab-on-a-chip" (LOC) or micro total analysis systems (μTAS). wikipedia.orgmicrofluidic-chipshop.com These devices integrate complex laboratory functions like sample preparation, separation, and detection onto a single microfluidic chip. wikipedia.orgrsc.org An LOC instrument has been designed for the high-sensitivity analysis of organic molecules, including organic acids, using capillary electrophoresis and laser-induced fluorescence, achieving picomolar detection limits. rsc.org Another trend is the use of dried blood spot (DBS) sampling, which simplifies sample collection and storage while enabling the rapid and miniaturized profiling of fatty acids by GC. nih.gov

Automation is also transforming the analysis of carboxylic acids. Fully automated systems for anion-exchange chromatography have been developed for the determination of various carboxylic acids in samples like wine. acs.orgnih.gov Furthermore, the synthesis of internal standards for isotope dilution mass spectrometry, a gold-standard quantification technique, can now be automated, facilitating high-throughput analysis of entire libraries of carboxylic acids. google.com These automated and miniaturized methods are critical for efficiently handling the large sample numbers generated in large-scale metabolomic studies and clinical trials. chromatographyonline.com

Advanced Computational Approaches for Reaction Design and Biological Interaction Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and biological activities before a molecule is ever synthesized in a lab. For complex branched carboxylic acids, these approaches are particularly valuable.

In the realm of reaction design, data-driven catalyst optimization using machine learning is an emerging trend. By analyzing datasets from numerous reactions, algorithms can identify optimal catalyst structures and reaction conditions for achieving high stereoselectivity, as demonstrated in the synthesis of α-allyl carboxylic acids. scispace.com This accelerates the discovery of efficient synthetic routes that would be time-consuming to find through traditional experimentation.

For predicting biological interactions, molecular docking is a widely used computational technique. echemcom.comresearchgate.netsamipubco.com This method simulates the binding of a ligand, such as a branched fatty acid, to the active site of a protein, like an enzyme or receptor. researchgate.netsamipubco.com For example, molecular docking studies have been used to investigate how monomethyl-branched fatty acids interact with the epidermal growth factor receptor (EGFR), providing insights into their potential anticancer activity. echemcom.comresearchgate.netsamipubco.com These simulations can predict binding affinities and identify key amino acid residues involved in the interaction, guiding the design of new therapeutic agents. By applying these computational tools to this compound, researchers can hypothesize its potential biological targets and design experiments to validate these predictions.

Exploration of Novel Biocatalytic and Biomimetic Transformations

Nature utilizes enzymes to synthesize complex molecules with remarkable efficiency and stereospecificity. Harnessing this capability through biocatalysis and creating synthetic systems that mimic enzymatic function (biomimetics) are major trends in the synthesis of branched carboxylic acids.

Biocatalysis involves using isolated enzymes or whole microorganisms to perform chemical transformations. Lipases are commonly used for the esterification of fatty acids, but their application to sterically hindered branched acids can be challenging, often requiring enzyme engineering to improve performance. mdpi.commdpi.com For example, the synthesis of branched-chain esters has been achieved using immobilized lipases, which allows for catalyst reuse and a more sustainable process. mdpi.com The de novo synthesis of fatty acids in microorganisms like yeast is another active area of research. By engineering the fatty acid synthase (FAS) complex and related enzymes, it is possible to tailor the production of specific types of fatty acids, including branched-chain varieties. pnas.orgnih.gov

Biomimetic catalysis seeks to replicate the principles of enzymatic catalysis using small, synthetic molecules. nih.gov For instance, organocatalysts have been designed to mimic the "soft enolization" strategy used by enzymes like citrate (B86180) synthase for carbon-carbon bond formation, enabling asymmetric reactions under mild conditions. duke.edu Other biomimetic approaches use photoredox catalysis in combination with cobaloxime catalysts to perform reactions like the dehydrogenation of carboxylic acids, mimicking biological redox processes. ulpgc.es These novel biocatalytic and biomimetic routes offer environmentally friendly and highly selective alternatives to traditional chemical synthesis for producing valuable branched carboxylic acids.

Q & A

Q. What are the established synthesis routes for 4,4-dimethylheptanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves carboxylation of 4,4-dimethylheptanenitrile or alkylation of pre-formed carboxylic acid derivatives. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically impact yield and purity. For example, Grignard reactions require anhydrous conditions to avoid side reactions with water. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the target compound. Validate purity using HPLC (>95% purity threshold) and cross-reference melting points with literature values .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer :

- NMR : H and C NMR identify branching and methyl group positions. Compare chemical shifts with NIST reference data (e.g., δ 1.2 ppm for methyl protons) .

- IR : Confirm carboxylic acid O-H stretch (~2500-3300 cm) and C=O stretch (~1700 cm).

- Mass Spectrometry : Validate molecular ion peaks ([M+H] at m/z 158) and fragmentation patterns.

Cross-validate results with computational simulations (e.g., DFT) and replicate experiments to ensure consistency .

Q. How can researchers determine the purity of this compound, and what are common contaminants in laboratory-scale synthesis?

- Methodological Answer : Use chromatographic methods (HPLC, GC) with internal standards and calibration curves. Common contaminants include unreacted starting materials (e.g., nitriles) and by-products like esters from incomplete hydrolysis. Quantify impurities via peak integration and compare against certified reference materials. Document deviations >2% as significant .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the acid dissociation constant (pKa) of this compound in non-aqueous solvents?

- Methodological Answer : Conduct potentiometric titrations in aprotic solvents (e.g., DMSO) using glass electrodes calibrated with buffer solutions. Account for solvent dielectric effects on ionization via the Hammett acidity function. Validate results with UV-Vis spectroscopy for pH-sensitive absorbance bands. Replicate in triplicate and report mean ± SD .

Q. How can computational chemistry models predict the reactivity of this compound in esterification reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate transition-state energies and activation barriers. Compare nucleophilic attack pathways (e.g., methyl vs. carboxyl oxygen reactivity). Validate models against experimental kinetic data (e.g., Arrhenius plots) and adjust basis sets (e.g., B3LYP/6-31G*) for accuracy .

Q. What methodologies resolve contradictions in published data on the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under controlled atmospheres (N vs. O).

- Statistical Meta-Analysis : Aggregate literature data, identify outliers via Grubbs’ test, and assess experimental variables (e.g., heating rate, sample mass).

Replicate conflicting studies under standardized conditions to isolate confounding factors .

Q. How should researchers design kinetic studies to evaluate oxidation pathways of this compound under varying oxygen concentrations?

- Methodological Answer : Use a stirred-batch reactor with in-situ FTIR to monitor intermediate peroxides. Vary O partial pressures (0.1–1 atm) and track rate constants via pseudo-first-order kinetics. Control temperature (±0.5°C) and validate with radical scavengers (e.g., BHT) to confirm mechanism .

Q. What advanced separation techniques are optimal for isolating stereoisomers derived from this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.